2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Catalog No.
S779086
CAS No.
1717-59-5
M.F
C2HF3O4S
M. Wt
178.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid

CAS Number

1717-59-5

Product Name

2,2-Difluoro-2-(fluorosulfonyl)acetic acid

IUPAC Name

2,2-difluoro-2-fluorosulfonylacetic acid

Molecular Formula

C2HF3O4S

Molecular Weight

178.09 g/mol

InChI

InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7)

InChI Key

VYDQUABHDFWIIX-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)S(=O)(=O)F)O

Synonyms

Difluoro(fluorosulfonyl)-acetic Acid; (Fluorosulfonyl)difluoroacetic Acid; 2-(Fluorosulfonyl)-2,2-difluoroacetic Acid; Difluoro(fluorosulfonyl)acetic Acid

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)F)O

Organic Synthesis:

  • Preparation of difluoromethyl-containing compounds: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid can act as a building block for the synthesis of molecules containing the difluoromethyl group (CF₂H). This group is of interest in medicinal chemistry due to its potential to improve the properties of drugs [].

Fluorine Chemistry:

  • Source of difluorocarbene: Under specific conditions, 2,2-difluoro-2-(fluorosulfonyl)acetic acid can generate difluorocarbene (CF₂). This highly reactive species can be used to introduce fluorine atoms into organic molecules [, ].

Material Science:

  • Development of new materials: Researchers are exploring the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the development of new materials with unique properties. For example, it has been used to prepare novel ionic liquids with potential applications in batteries and other devices [].

Origin and Significance:

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a synthetic compound not found naturally. Its significance lies in its ability to act as a trifluoromethylating agent, a crucial step in synthesizing various pharmaceuticals and functional materials (1: ).


Molecular Structure Analysis

The key features of the molecule include:

  • Central Carbon: The central carbon atom has two fluorine atoms attached, making it a difluoroacetate group. This group is known for its stability and electron-withdrawing character.
  • Sulfonyl Fluoride Group: The SO2F group, also known as a fluorosulfonyl group, is bonded to the central carbon. This group is highly reactive and acts as the source of the trifluoromethyl moiety.
  • Carboxylic Acid Group: The COOH group provides acidity to the molecule.

The combination of these functional groups creates a unique reactive intermediate capable of transferring the trifluoromethyl group to other molecules.


Chemical Reactions Analysis

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is primarily involved in trifluoromethylation reactions. Here's an example:

Reaction with an Alkyl Halide (RX):

FSO2CF2CO2H + RX → RCF3 + SO2 + HF + CO2 (Eq. 1) (1: )

  • RX represents an alkyl halide (e.g., CH3Br).
  • RCF3 represents the trifluoromethylated product.

This reaction demonstrates the versatility of 2,2-difluoro-2-(fluorosulfonyl)acetic acid, as it can react with various alkyl halides to introduce the trifluoromethyl group.


Physical And Chemical Properties Analysis

  • Molecular Formula: C2HF3O4S
  • Molecular Weight: 178.08 g/mol 1:
  • Physical State: Liquid (at 20°C) 1:
  • Storage Temperature: 0-10°C 1:
  • Melting Point and Boiling Point: Data not readily available.
  • Solubility: Soluble in organic solvents like dichloromethane and acetonitrile 1: .
  • Stability: Decomposes on heating 1: .

The mechanism of trifluoromethylation by 2,2-difluoro-2-(fluorosulfonyl)acetic acid involves the following steps:

  • Deprotonation: The carboxylic acid group loses a proton (H+) to form a negatively charged intermediate.
  • Nucleophilic Attack: The nucleophilic alkyl halide attacks the central carbon, displacing the fluorine atom.
  • Carbon-Carbon Bond Cleavage: The C-F bond between the sulfonyl fluoride group and the central carbon breaks, forming the trifluoromethylated product and releasing SO2 and HF.

This multi-step process effectively transfers the trifluoromethyl group from the reagent to the target molecule.

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a corrosive and reactive compound. Here are some safety concerns:

  • Skin and Eye Contact: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and protective clothing when handling (2: ).
  • Inhalation: Harmful if inhaled. Can cause respiratory irritation. Work in a well-ventilated area (

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (85.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (85.11%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-(Fluorosulfonyl)difluoroacetic acid

Dates

Modify: 2023-08-15

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